

Unveiling the Chemistry of 2-Hydroxybenzofuran-3(2H)-one: A Technical Guide

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Compound of Interest

Compound Name: 2-Hydroxybenzofuran-3(2H)-one

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and chemical synthesis of **2-Hydroxybenzofuran-3(2H)-one** and its closely related derivatives. This document delves into the foundational chemistry, experimental methodologies, and key quantitative data pertinent to this class of compounds, which are significant precursors in the synthesis of various bioactive molecules.

Introduction and Historical Context

The benzofuranone core is a fundamental structural motif in a variety of natural products and pharmacologically active compounds. While the specific discovery of **2-Hydroxybenzofuran-3(2H)-one** is not well-documented in readily available historical records, the foundational chemistry of its isomeric counterpart, 2-coumaranone (3H-benzofuran-2-one), provides significant historical context. In 1884, Adolf von Baeyer and Paul Fritsch reported the synthesis of 2-coumaranone via the distillation of (2-hydroxyphenyl)acetic acid.^[1] This early work on the intramolecular cyclization of phenolic acids laid the groundwork for the synthesis of the broader benzofuranone class.

The first documented, albeit accidental, synthesis of a 2-coumaranone derivative was reported by Tuck.^[2] Later, more efficient and intentional synthetic routes were developed, such as the Tscherniac-Einhorn reaction, for the preparation of various 2-coumaranone derivatives.^[2] The

synthesis of 2-hydroxy-3(2H)-benzofuranones has been explored through methods like the one-stop oxidative cyclization of ortho-functionalized acetophenones.[3] This class of compounds, including the title molecule, serves as crucial intermediates in the synthesis of more complex molecules like aurones (2-benzylidenebenzofuran-3(2H)-ones), which are naturally occurring flavonoids with a range of biological activities.[4]

Physicochemical and Spectroscopic Data

Comprehensive experimental data for the parent **2-Hydroxybenzofuran-3(2H)-one** is limited in the literature. The following tables summarize available computed data for the parent compound and experimental data for a closely related derivative, 6-Hydroxybenzofuran-3(2H)-one, to provide a comparative reference.

Table 1: Computed Physicochemical Properties of **2-Hydroxybenzofuran-3(2H)-one**

Property	Value
Molecular Formula	C ₈ H ₆ O ₃
Molecular Weight	150.13 g/mol
XLogP3-AA	1.0
Hydrogen Bond Donor Count	1
Hydrogen Bond Acceptor Count	3
Rotatable Bond Count	0
Exact Mass	150.0317 g/mol
Topological Polar Surface Area	46.5 Å ²

Data sourced from PubChem.

Table 2: Experimental Data for 6-Hydroxybenzofuran-3(2H)-one

Property	Value	Reference
CAS Number	6272-26-0	[5]
Molecular Formula	C ₈ H ₆ O ₃	[5]
Molecular Weight	150.13 g/mol	[5]
Melting Point	240-245 °C	[5]
Appearance	Gray powder	[5]

Table 3: Spectroscopic Data for Benzofuranone Derivatives

Compound	¹ H NMR (CDCl ₃ , δ ppm)	¹³ C NMR (CDCl ₃ , δ ppm)	IR (KBr, cm ⁻¹)	Mass Spec (m/z)
2-(2-(3-methylbut-2-enyloxy)benzylidene)benzofuran-3(2H)-one	7.7 (d, J=7.7 Hz, 1H), 7.51 (s, 1H), 7.34 (dd, J=15.6, 7.2 Hz, 2H), 7.21 (t, J=7.4 Hz, 1H), 7.06 (t, J=7.4 Hz, 1H)	181.5, 167.9, 166.6, 156.3, 147.8, 138.0, 133.1, 132.9, 125.7, 123.0, 118.9, 114.2, 113.0, 112.7, 112.6, 102.6, 98.6, 65.5, 25.5, 18.0	3032, 1698, 1647, 1297, 1242, 996, 887	307 (M+1)
Ethyl 5-hydroxy-2-phenylbenzofuran-3-carboxylate	9.52 (s, 1H), 7.93 (dd, J=6.7, 3.0 Hz, 2H), 7.53-7.44 (m, 4H), 7.43 (d, J=2.5 Hz, 1H), 6.89 (dd, J=8.8, 2.6 Hz, 1H), 4.30 (q, J=7.1 Hz, 2H), 1.30 (t, J=7.1 Hz, 3H)	163.0, 160.2, 154.4, 147.4, 130.2, 129.1 (2C), 128.4, 128.0 (2C), 127.4, 114.3, 111.6, 108.3, 106.6, 60.3, 13.9	Not Specified	282.0892 [M] ⁺

Data for 2-(2-(3-methylbut-2-enyloxy)benzylidene)benzofuran-3(2H)-one sourced from[6]. Data for Ethyl 5-hydroxy-2-phenylbenzofuran-3-carboxylate sourced from[7].

Experimental Protocols

Detailed experimental protocols for the synthesis of the parent **2-Hydroxybenzofuran-3(2H)-one** are not readily available. However, general methodologies for the synthesis of the benzofuran-3(2H)-one core and its derivatives can be adapted.

General Procedure for the Synthesis of Benzofuran-3(2H)-ones via Diels-Alder Cascade

This method involves the reaction of 3-hydroxy-2-pyrones with nitroalkenes.

Materials:

- 3-Hydroxy-2-pyrone (2 equivalents)
- Nitroalkene (1 equivalent)
- Butylated hydroxytoluene (BHT) (0.1 equivalents)
- Aluminum chloride (AlCl_3) (0.1 equivalents)
- 1,2-Dichlorobenzene (DCB)
- Trifluoroacetic acid (TFA)

Protocol:

- To a thick-walled reaction vessel, add the 3-hydroxy-2-pyrone, nitroalkene, BHT, and AlCl_3 . [8]
- Flush the vessel with Argon gas for 5 minutes.[8]
- Add DCB (to a concentration of 0.5 M) and TFA (0.2 equivalents).[8]
- Quickly seal the reaction vessel.[8]

- Heat the reaction mixture to 120 °C for 16 hours.[8]
- Cool the reaction mixture to room temperature.[8]
- Directly purify the mixture by flash column chromatography on silica gel without an aqueous workup to yield the benzofuranone product.[8]



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Figure 1: General workflow for benzofuranone synthesis.

Synthesis of Aurones from Benzofuran-3(2H)-one Derivatives

Aurones, or 2-benzylidenebenzofuran-3(2H)-ones, are commonly synthesized from benzofuran-3(2H)-one precursors through an Aldol-type condensation.

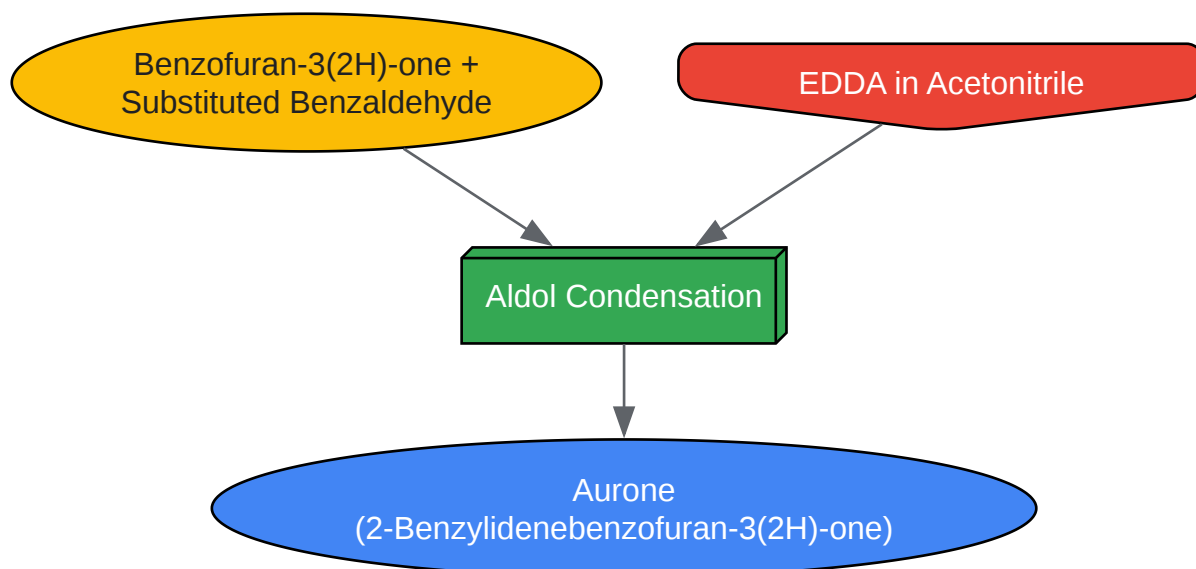
Materials:

- Benzofuran-3(2H)-one derivative
- Substituted benzaldehyde derivative
- Ethylenediamine diacetate (EDDA)
- Acetonitrile

Protocol:

- Dissolve the benzofuran-3(2H)-one derivative and the substituted benzaldehyde in acetonitrile.[6]
- Add a catalytic amount of ethylenediamine diacetate (EDDA).[6]

- Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography.
- Upon completion, the product can be isolated and purified using standard techniques such as recrystallization or column chromatography.



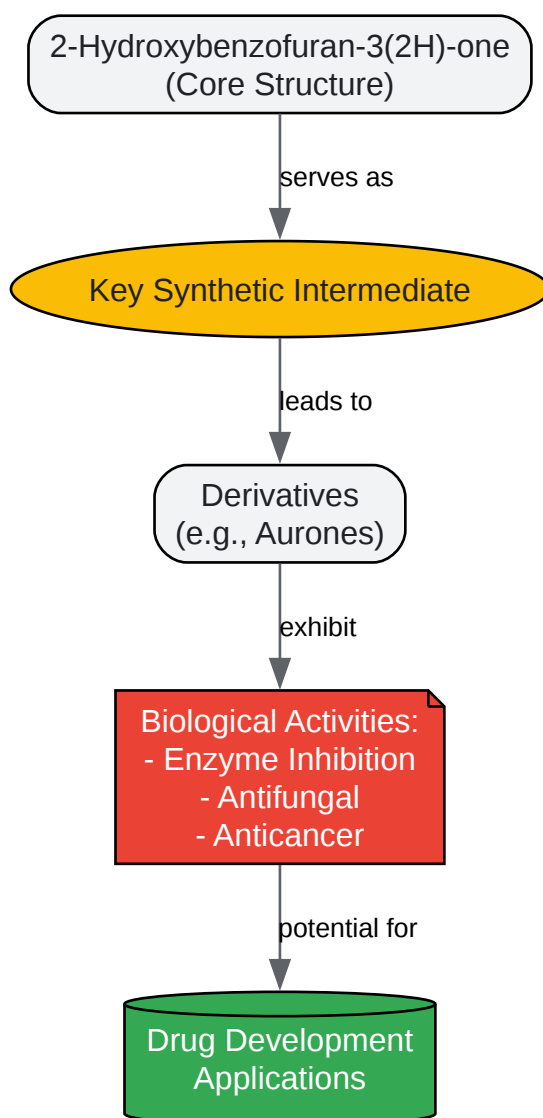
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Figure 2: Synthesis of Aurones via Aldol Condensation.

Signaling Pathways and Biological Relevance

Direct involvement of **2-Hydroxybenzofuran-3(2H)-one** in specific biological signaling pathways is not extensively documented. However, its derivatives, particularly aurones, have been investigated for their biological activities. For instance, certain 2-benzylidenebenzofuran-3(2H)-one derivatives have been identified as inhibitors of alkaline phosphatases.[4] The general structure of these compounds allows for diverse substitutions, leading to a wide range of potential biological targets.

The core benzofuranone scaffold is a key component in a variety of natural products and synthetic compounds with medicinal properties, including antifungal and anticancer activities. The exploration of this chemical space remains an active area of research in drug discovery.



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Figure 3: Role in drug development.

Conclusion

2-Hydroxybenzofuran-3(2H)-one represents an important class of heterocyclic compounds that serve as valuable intermediates in organic synthesis. While the historical details of its initial discovery are not as clear as those of its isomers, the fundamental chemistry for its synthesis is well-established through various modern methodologies. The lack of extensive experimental data on the parent compound is contrasted by the wealth of information on its derivatives, highlighting the importance of this scaffold in the generation of chemical diversity for biological screening. Further research into the specific properties and biological activities of the parent **2-**

Hydroxybenzofuran-3(2H)-one could unveil new opportunities in medicinal chemistry and materials science.

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